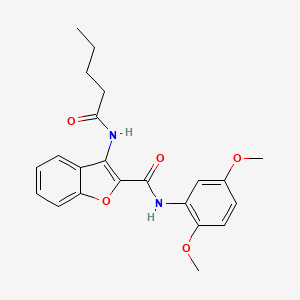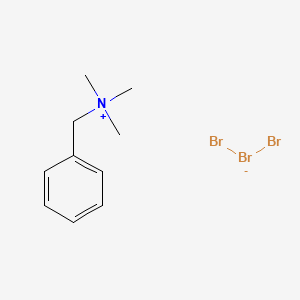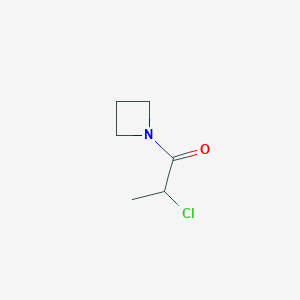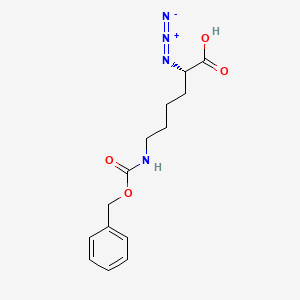
N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide” is a complex organic compound. The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2nd and 5th positions . The “3-pentanamidobenzofuran-2-carboxamide” part is more complex and suggests the presence of a benzofuran ring (a fused benzene and furan ring) with a pentanamide (a five-carbon chain with an amide group) attached .
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the electron-donating and withdrawing effects of the methoxy and amide groups, and the aromaticity of the benzofuran and phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting and boiling points, and stability would be influenced by the presence and position of the methoxy, amide, benzofuran, and phenyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Analysis Research into related compounds emphasizes advanced synthesis techniques that might be applicable to N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide. For instance, the synthesis of related benzofuran derivatives involves complex reactions, offering potential pathways for synthesizing the target compound for various applications, including as intermediates in the development of pharmaceuticals or in materials science (Owton et al., 1995; Prabhuswamy et al., 2016).
Pharmacological Potential Analogs of the target compound have been explored for their potential in medicinal chemistry, such as anti-inflammatory, analgesic, and antimicrobial properties. These studies provide a foundation for investigating N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide in similar contexts. The exploration of benzofuran derivatives for COX inhibition and their analgesic and anti-inflammatory activities suggest a possible area of pharmacological research for the compound (Abu‐Hashem et al., 2020; Talupur et al., 2021).
Material Science Applications The synthesis and characterization of polyamides containing pendant chains, as explored in related research, hint at potential applications of N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide in developing novel materials with specific physical or chemical properties (More et al., 2010).
Analytical Chemistry Applications Studies on the fluorescence quenching of carboxamide derivatives suggest potential applications in analytical chemistry, such as developing sensors or probes based on the fluorescence properties of benzofuran and carboxamide derivatives (Patil et al., 2013).
Zukünftige Richtungen
The study of new compounds like “N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide” can lead to the discovery of new reactions, synthetic methods, and potentially useful biological activities. Future research could involve synthesizing the compound, studying its reactivity and properties, and testing its biological activity .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-17(15)29-21(20)22(26)23-16-13-14(27-2)11-12-18(16)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMHGEJOURZWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)



![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)